

Application Notes and Protocols for High-Purity 5(S)-HETE Lactone

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Compound of Interest

Compound Name: 5(S)-HETE lactone

Cat. No.: B590640

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Introduction

5(S)-Hydroxyeicosatetraenoic acid (5(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) enzyme. It plays a significant role in various physiological and pathological processes, including inflammation, immune responses, and cell proliferation. **5(S)-HETE lactone** is a stable, cyclized derivative of 5(S)-HETE. This internal esterification can modulate the biological activity of the parent molecule, making it a valuable tool for studying the arachidonic acid cascade and for the development of novel anti-inflammatory therapeutics. These application notes provide an overview of the biological activity of **5(S)-HETE lactone**, protocols for its use in in vitro assays, and a summary of its known inhibitory effects.

Commercial Sources

High-purity **5(S)-HETE lactone** is available from several commercial suppliers specializing in biochemicals and lipids for research purposes. When purchasing, it is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound.

Table 1: Commercial Suppliers of High-Purity **5(S)-HETE Lactone**

Supplier	Product Name	Catalog Number	Purity	Formulation
Cayman Chemical	5(S)-HETE lactone	Item No. 10007263	≥98%	A solution in acetonitrile
MedChemExpress	5(S)-HETE lactone	HY-113437	>98%	A solution in acetonitrile

Biological Activity and Mechanism of Action

5(S)-HETE lactone has been shown to be an inhibitor of eicosanoid biosynthesis. Research indicates that the lactonization of 5(S)-HETE can enhance its inhibitory potency against key enzymes in the arachidonic acid cascade. The primary mechanism of action of **5(S)-HETE lactone** is the inhibition of 5-lipoxygenase, the enzyme responsible for the initial step in leukotriene biosynthesis. By inhibiting 5-LO, **5(S)-HETE lactone** effectively reduces the production of pro-inflammatory leukotrienes such as Leukotriene C4 (LTC4).

Furthermore, studies have demonstrated that **5(S)-HETE lactone** can also inhibit cyclooxygenase (COX) pathway enzymes, leading to a reduction in the synthesis of prostaglandins (e.g., PGE2) and thromboxanes (e.g., TXB2)[1]. This dual inhibitory action on both the lipoxygenase and cyclooxygenase pathways makes **5(S)-HETE lactone** a potent anti-inflammatory agent.

Quantitative Data

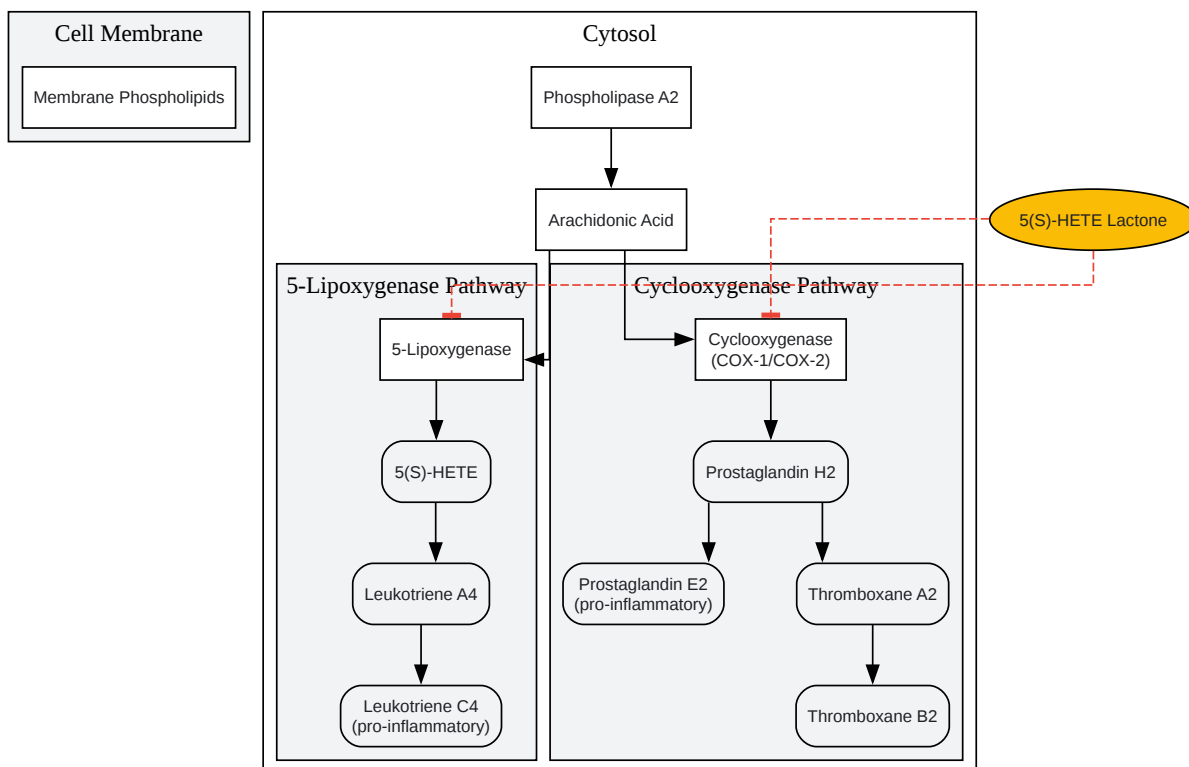
The inhibitory activity of **5(S)-HETE lactone** on the synthesis of various eicosanoids has been quantified in cell-based assays. The following table summarizes the reported IC50 values for 5-HETE lactone in mouse resident peritoneal macrophages.

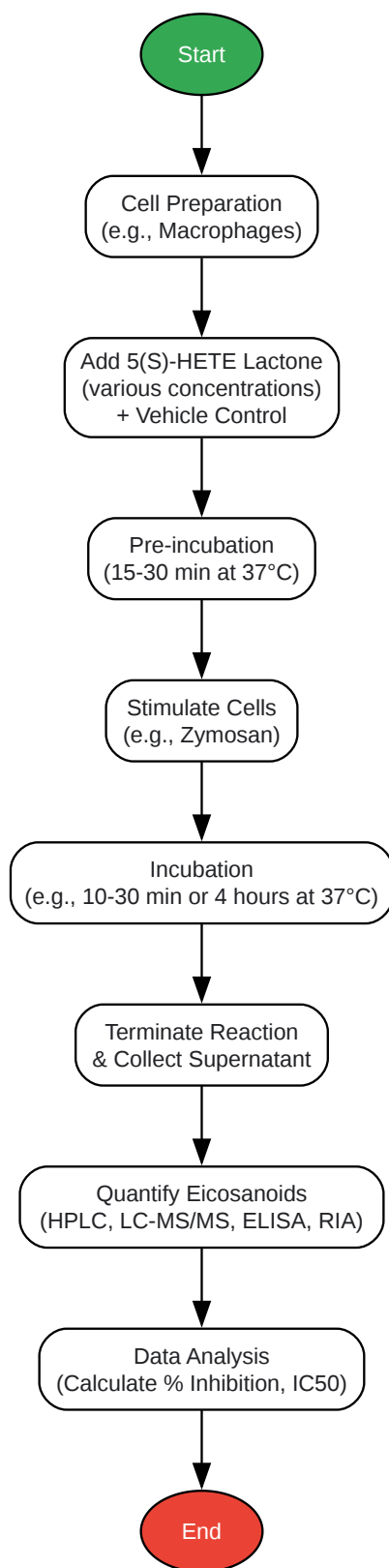
Table 2: Inhibitory Activity of 5-HETE Lactone on Eicosanoid Synthesis[1]

Eicosanoid Inhibited	Cell Type	Stimulus	IC50 (μM)
Leukotriene C4 (LTC4)	Mouse Peritoneal Macrophages	Zymosan	10.4
Thromboxane B2 (TXB2)	Mouse Peritoneal Macrophages	Zymosan	16.9
Prostaglandin E2 (PGE2)	Mouse Peritoneal Macrophages	Zymosan	2.3

Signaling Pathway

The following diagram illustrates the inhibitory effect of **5(S)-HETE lactone** on the arachidonic acid cascade.





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References

- 1. Modulation by hydroxyeicosatetraenoic acids (HETEs) of arachidonic acid metabolism in mouse resident peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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